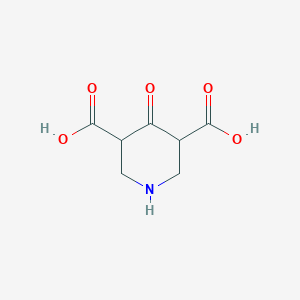

4-Oxopiperidine-3,5-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 4-oxopiperidina-3,5-dicarboxílico es un compuesto orgánico heterocíclico con relevancia significativa en varios campos científicos. Se caracteriza por un anillo de piperidina sustituido con grupos oxo y ácido carboxílico en posiciones específicas, lo que lo convierte en un intermedio versátil en la síntesis orgánica y la investigación farmacéutica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 4-oxopiperidina-3,5-dicarboxílico generalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común incluye la reacción del ácido piridina-3,5-dicarboxílico con reactivos adecuados para formar el anillo de piperidina. Las condiciones de reacción a menudo involucran el uso de catalizadores y solventes para facilitar el proceso de ciclización .

Métodos de producción industrial: La producción industrial de ácido 4-oxopiperidina-3,5-dicarboxílico puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante cristalización o cromatografía para obtener el compuesto deseado en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 4-oxopiperidina-3,5-dicarboxílico experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados, dependiendo de los reactivos y condiciones utilizados.

Reducción: Las reacciones de reducción pueden convertir el grupo oxo en hidroxilo u otros grupos funcionales.

Sustitución: Los grupos ácido carboxílico pueden participar en reacciones de sustitución para formar ésteres, amidas u otros derivados.

Reactivos y condiciones comunes:

Oxidación: Los oxidantes comunes incluyen permanganato de potasio o trióxido de cromo.

Reducción: Se utilizan a menudo agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Principales productos: Los principales productos formados a partir de estas reacciones incluyen varios derivados de piperidina sustituidos, que se pueden utilizar aún más en la química sintética y medicinal .

Aplicaciones Científicas De Investigación

El ácido 4-oxopiperidina-3,5-dicarboxílico tiene diversas aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo mediante el cual el ácido 4-oxopiperidina-3,5-dicarboxílico ejerce sus efectos implica interacciones con objetivos moleculares y vías específicas. Por ejemplo, puede actuar como un inhibidor o sustrato para ciertas enzimas, influyendo en los procesos metabólicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto específico de su uso .

Compuestos similares:

Ácido piridina-3,5-dicarboxílico: Comparte una estructura similar pero carece del anillo de piperidina.

Ácido 4,6-dihidroxi-2-oxopiperidina-5-carboxamida-4,6-dicarboxílico: Otro derivado con diferentes grupos funcionales.

Singularidad: El ácido 4-oxopiperidina-3,5-dicarboxílico es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintivas. Su capacidad de someterse a diversas reacciones químicas y su relevancia en varios campos de investigación destacan su importancia .

Comparación Con Compuestos Similares

Pyridine-3,5-dicarboxylic acid: Shares a similar backbone but lacks the piperidine ring.

4,6-Dihydroxy-2-oxopiperidine-5-carboxamide-4,6-dicarboxylic acid: Another derivative with different functional groups.

Uniqueness: 4-Oxopiperidine-3,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its relevance in various research fields highlight its importance .

Propiedades

Número CAS |

137506-75-3 |

|---|---|

Fórmula molecular |

C7H9NO5 |

Peso molecular |

187.15 g/mol |

Nombre IUPAC |

4-oxopiperidine-3,5-dicarboxylic acid |

InChI |

InChI=1S/C7H9NO5/c9-5-3(6(10)11)1-8-2-4(5)7(12)13/h3-4,8H,1-2H2,(H,10,11)(H,12,13) |

Clave InChI |

HRVGVJXJUIVOPJ-UHFFFAOYSA-N |

SMILES canónico |

C1C(C(=O)C(CN1)C(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B11790624.png)

![2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11790675.png)